N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10-7-13-16-8-11(9-19(13)18-10)3-2-5-15-14(20)12-4-6-17-21-12/h4,6-9H,2-3,5H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSCSRHAVFTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Diketones
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-aminopyrazoles and β-diketones. For example, reacting 5-amino-3-methylpyrazole with acetylacetone in acetic acid under microwave irradiation (140°C, 2 min) yields 2-methylpyrazolo[1,5-a]pyrimidine. This method achieves high regioselectivity due to the electron-donating methyl group directing cyclization at the 6-position.
Functionalization at the 6-Position
Introduction of the propyl chain at the 6-position is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Treatment of 6-chloro-2-methylpyrazolo[1,5-a]pyrimidine with 3-aminopropanol in dimethylformamide (DMF) at 80°C for 12 hours installs the propylamine sidechain. The reaction is catalyzed by cesium carbonate to deprotonate the alcohol and facilitate displacement.
Synthesis of Isoxazole-5-carboxamide
Cyclization of β-Ketoesters with Hydroxylamine
Isoxazole rings are synthesized via cyclocondensation of β-ketoesters with hydroxylamine hydrochloride. Ethyl acetoacetate reacts with hydroxylamine in ethanol under reflux (4 hours) to form ethyl isoxazole-5-carboxylate. Hydrolysis of the ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C yields isoxazole-5-carboxylic acid.
Amide Bond Formation
Coupling the carboxylic acid with propylamine is achieved using carbodiimide reagents. A representative procedure involves activating isoxazole-5-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) for 30 minutes, followed by addition of 3-aminopropanol. The reaction proceeds at room temperature for 12 hours, yielding isoxazole-5-carboxamide after purification via silica gel chromatography.
Coupling of Heterocyclic Moieties
Alkylation of Pyrazolo[1,5-a]pyrimidine
The propyl linker is installed by reacting 6-chloro-2-methylpyrazolo[1,5-a]pyrimidine with 3-bromopropanol in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C for 24 hours. The intermediate alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in DCM, followed by reductive amination with isoxazole-5-carboxamide using sodium cyanoborohydride (NaBH3CN) in methanol.
Microwave-Assisted One-Pot Synthesis
Recent advancements employ microwave irradiation to streamline multi-step sequences. A mixture of preformed pyrazolo[1,5-a]pyrimidine-propylamine and isoxazole-5-carboxylic acid is irradiated at 120°C for 15 minutes in the presence of EDC/HOBt, achieving 85% yield with minimal byproducts.
Optimization and Challenges
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Formation
The methyl group at the 2-position enhances electron density at the 6-position, favoring substitution over competing sites. Solvent polarity significantly impacts yields: DMF increases reaction rates compared to ethanol due to better solubility of intermediates.
Amide Coupling Efficiency
EDC/HOBt outperforms other coupling agents (e.g., DCC) by reducing racemization and improving yields to >90%. Catalytic dimethylaminopyridine (DMAP) further accelerates the reaction by stabilizing the active ester intermediate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (DMSO- d6) : Pyrazolo[1,5-a]pyrimidine protons resonate at δ 8.72 (s, 1H), while isoxazole protons appear as a singlet at δ 8.61. The propyl chain shows triplet signals at δ 2.90 (J = 6.5 Hz) for methylene groups adjacent to the amide.
- 13C NMR : Carbonyl carbons of the amide and isoxazole are observed at δ 165.2 and 162.4 ppm, respectively.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing EDC with cheaper alternatives like propylphosphonic anhydride (T3P) reduces production costs without compromising yield.
Green Chemistry Approaches
Water-mediated reactions under microwave irradiation minimize solvent waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazolo[1,5-a]pyrimidine ring, forming a carboxylic acid derivative.
-
Reduction
- Reduction reactions can be performed on the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine derivative.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C19H22N4O2
- Molecular Weight : 354.5 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core linked to an isoxazole moiety, which contributes to its biological activity.
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide, exhibit significant antitumor properties. These compounds are believed to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Inhibition of TP can lead to reduced tumor proliferation and enhanced efficacy of existing chemotherapeutic agents .
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors against various viral targets. The structural modifications in this compound may enhance its antiviral potency by targeting specific viral enzymes or pathways involved in viral replication .
Central Nervous System Disorders
The compound's structural features suggest potential applications in treating central nervous system disorders such as schizophrenia and depression. Compounds within the pyrazolo[1,5-a]pyrimidine class have shown promise in modulating neurotransmitter systems, which could be beneficial for neurological conditions .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the pyrazole and isoxazole rings can significantly alter biological activity. For instance, substituents that enhance lipophilicity or improve metabolic stability have been identified as beneficial for increasing therapeutic effectiveness .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Chui et al. (2020) | Antitumor Activity | Demonstrated that pyrazolo[1,5-a]pyrimidine derivatives inhibit TP with IC50 values indicating strong antitumor potential. |
| Bera et al. (2021) | Antiangiogenic Properties | Identified several analogues with mixed TP inhibition leading to antiangiogenic effects in vitro. |
| Recent SAR Studies (2023) | Drug Optimization | Highlighted key modifications that enhance binding affinity and selectivity for targets related to CNS disorders. |
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation in cancer cells or decreased inflammation.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct data on this compound are absent in the provided evidence, its structural analogs suggest plausible applications:
- Metabolic Disorders : The pyrazolo[1,5-a]pyrimidine scaffold’s success in DPP-4 inhibition (e.g., Anagliptin) supports exploration in diabetes or obesity .
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core linked to an isoxazole moiety through a propyl chain. The presence of multiple heterocyclic rings contributes to its structural rigidity and planarity, which are often associated with enhanced biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant anticancer properties.
- CDK2 Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest in cancer cells, making these compounds potential candidates for cancer therapy .
Anti-inflammatory Effects
Compounds related to this isoxazole derivative have shown anti-inflammatory properties. They may reduce inflammation without the ulcerogenic effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This characteristic is particularly valuable in developing safer anti-inflammatory medications .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects. Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy against various pathogens, suggesting that this compound could also possess antimicrobial properties .
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in cancer progression and inflammation by binding to their active sites.
- Modulation of Signaling Pathways : It may also influence signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer and anti-inflammatory effects.
Case Studies
Several studies have investigated the biological activity of isoxazole derivatives:
- Cytotoxicity Studies : A study examined the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cell lines (HL-60). The results indicated that certain derivatives induced apoptosis and cell cycle arrest, suggesting a mechanism for their anticancer activity .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the chemical structure significantly affect the biological activity of related compounds. For instance, the introduction of different substituents on the pyrazolo[1,5-a]pyrimidine core can enhance potency against specific cancer cell lines .
Data Table: Biological Activity Summary
Q & A
Basic: What are the established synthetic routes for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with pyrazolo[1,5-a]pyrimidine intermediates. Key steps include:
- Step 1: Preparation of pyrazolo[1,5-a]pyrimidine cores via cyclocondensation of aminopyrazoles with β-ketoesters or enamines .
- Step 2: Alkylation or propyl group introduction at the 6-position of pyrazolo[1,5-a]pyrimidine using halogenated propane derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Coupling the isoxazole-5-carboxamide moiety via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .
Yields range from 60–70% for cyclization steps and 50–65% for coupling reactions, depending on purification methods.
Advanced: How can reaction conditions be optimized for pyrazolo[1,5-a]pyrimidine intermediate synthesis?
Methodological Answer:
Optimization variables include:
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm proton environments (e.g., pyrimidine CH3 at δ 2.5 ppm, isoxazole protons at δ 6.2–6.5 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 433.463 for C₂₂H₂₃N₇O₃) .
- IR Spectroscopy: Carboxamide C=O stretch (~1680 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
Advanced: How to resolve contradictions in spectral data interpretation for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR: Identify tautomeric shifts in DMSO-d₆ vs. CDCl₃ .
- 2D NMR (COSY, HSQC): Assign ambiguous proton-carbon correlations, especially near the pyrimidine-isoxazole junction .
- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra to validate assignments .
Basic: What assays evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition: Kinase or oxidase assays (IC₅₀ determination via spectrophotometry) .
- Antioxidant Activity: DPPH radical scavenging or FRAP assays .
- Cellular Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced: How to design experiments probing the isoxazole moiety’s role in bioactivity?
Methodological Answer:
- Analog Synthesis: Replace isoxazole with pyrazole or thiazole rings and compare IC₅₀ values .
- Docking Studies: Model interactions between the isoxazole carboxamide and target proteins (e.g., PI3Kα) using AutoDock Vina .
- SAR Analysis: Correlate substituent electronic properties (Hammett constants) with activity trends .
Basic: What stability considerations apply during storage?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Solubility: Lyophilize as a DMSO stock solution for long-term stability .
Advanced: How to address yield discrepancies between stepwise vs. one-pot syntheses?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization in one-pot reactions) .
- Kinetic Studies: Monitor reaction progress via in-situ IR to optimize intermediate formation .
- Purification: Compare column chromatography vs. recrystallization efficiency for multi-component mixtures .
Advanced: What computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Metabolism: Use software like MetaSite to identify CYP450 oxidation sites (e.g., propyl linker or methyl groups) .
- MD Simulations: Assess binding stability with plasma proteins (e.g., albumin) to predict pharmacokinetics .
Advanced: How to troubleshoot low yields in carboxamide coupling reactions?
Methodological Answer:
- Activation Strategy: Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for higher coupling efficiency .
- Solvent Screening: Test less polar solvents (e.g., CH₂Cl₂) to minimize carboxamide hydrolysis .
- Stoichiometry: Use a 1.5:1 molar ratio of carbodiimide to carboxylic acid to drive completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
